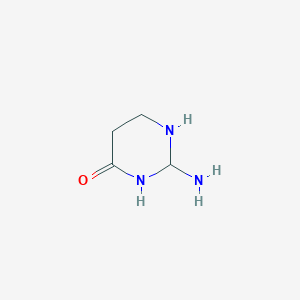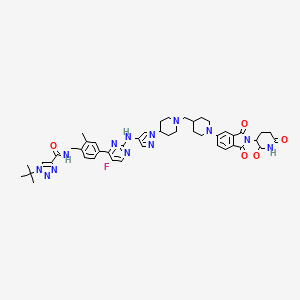
PROTAC BTK Degrader-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BTK Degrader-9 is a compound designed to target and degrade Bruton Tyrosine Kinase (BTK) proteins. This compound is part of the broader class of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system . This compound has shown efficacy in downregulating the BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway, which is crucial in various cellular processes .
Métodos De Preparación
The synthesis of PROTAC BTK Degrader-9 involves multiple steps, including the preparation of ligands for binding the target protein and recruiting an E3 ubiquitin ligase, as well as the formation of a linker to connect these ligands . The synthetic route typically involves:
Ligand Synthesis: The ligands are synthesized through a series of organic reactions, including nucleophilic substitution and amide bond formation.
Linker Formation: The linker is synthesized using polyethylene glycol (PEG) chains or other suitable linkers to provide flexibility and optimal spacing between the ligands.
Conjugation: The ligands and linker are conjugated through amide bond formation or click chemistry to form the final PROTAC molecule.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high purity and yield through optimization of reaction conditions and purification techniques .
Análisis De Reacciones Químicas
PROTAC BTK Degrader-9 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker or ligand sites, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, potentially altering the compound’s structure and function.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligands and linker.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
The major products formed from these reactions are the intermediate compounds that eventually lead to the final this compound molecule .
Aplicaciones Científicas De Investigación
PROTAC BTK Degrader-9 has a wide range of scientific research applications:
Mecanismo De Acción
PROTAC BTK Degrader-9 exerts its effects by binding to BTK and recruiting an E3 ubiquitin ligase, such as cereblon (CRBN). This interaction facilitates the ubiquitination of BTK, marking it for degradation by the proteasome . The degradation of BTK disrupts the BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway, leading to the inhibition of downstream cellular processes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
PROTAC BTK Degrader-9 is unique compared to other similar compounds due to its dual mechanism of action, targeting both BTK and G1 to S phase transition 1 (GSPT1) proteins . This dual targeting enhances its therapeutic potential, particularly in treating refractory diffuse large B cell lymphoma and acute myeloid leukemia .
Similar compounds include:
L18I: A PROTAC degrader targeting BTK with limited efficacy in certain lymphoma types.
P13I: Another BTK-targeting PROTAC with similar limitations.
CC-90009: A molecular glue degrader targeting GSPT1.
This compound’s ability to concurrently degrade BTK and GSPT1 sets it apart from these single-target degraders, providing a more comprehensive approach to protein degradation and therapeutic intervention .
Propiedades
Fórmula molecular |
C46H52FN13O5 |
|---|---|
Peso molecular |
886.0 g/mol |
Nombre IUPAC |
1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63) |
Clave InChI |
YJSLNCQHRATHFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


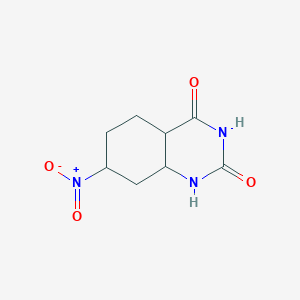
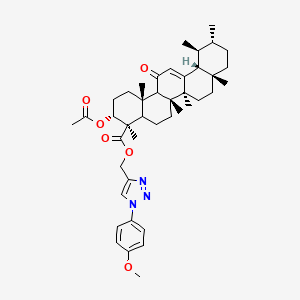
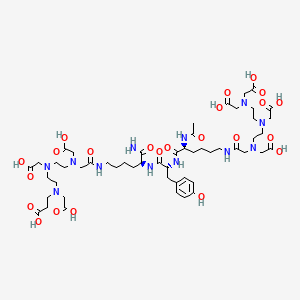
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
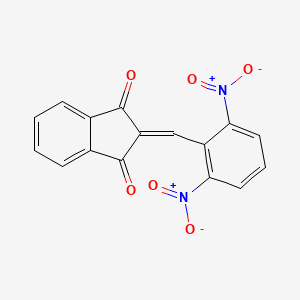
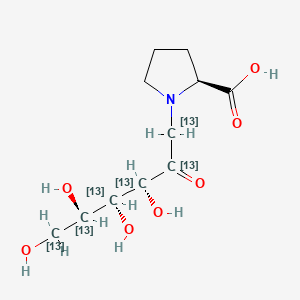
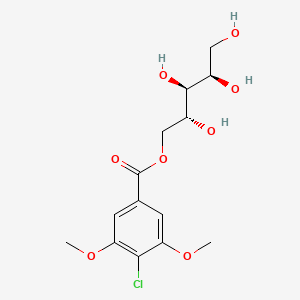
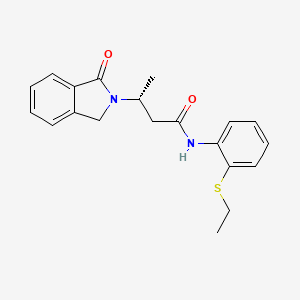
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
